molecular formula C20H13ClN4O2 B12400087 Vegfr-2-IN-18

Vegfr-2-IN-18

Cat. No.: B12400087
M. Wt: 376.8 g/mol
InChI Key: MSGVEATXZLQCQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vegfr-2-IN-18 is a compound that targets the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and vasculogenesis. This receptor is a key mediator in the formation of new blood vessels, making it a significant target in cancer therapy and other diseases involving abnormal blood vessel growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vegfr-2-IN-18 involves several steps, including the preparation of intermediates and the final coupling reaction. One common method involves the use of nicotinamide-based derivatives, which are designed to interact with the VEGFR-2 catalytic pocket . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its use in pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Vegfr-2-IN-18 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced binding affinity to VEGFR-2. These derivatives are then tested for their biological activity and potential therapeutic applications .

Biological Activity

Vegfr-2-IN-18 is a compound that targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical receptor involved in angiogenesis and various pathological processes. This article explores the biological activity of this compound, summarizing key findings from diverse research studies, including data tables and relevant case studies.

Overview of VEGFR2

VEGFR2 is a receptor tyrosine kinase that plays a pivotal role in mediating the effects of vascular endothelial growth factor (VEGF) on endothelial cells. Activation of VEGFR2 leads to a cascade of intracellular signaling pathways that promote endothelial cell proliferation, migration, and survival, ultimately contributing to angiogenesis. Dysregulation of VEGFR2 signaling is implicated in several diseases, including cancer and pulmonary disorders.

This compound functions primarily as an inhibitor of VEGFR2, blocking its activation by VEGF ligands. This inhibition can result in decreased angiogenesis and may have therapeutic implications in conditions characterized by excessive vascular growth.

Key Mechanistic Insights:

  • Inhibition of Tyrosine Phosphorylation : this compound effectively reduces the phosphorylation of tyrosine residues on VEGFR2, which is crucial for its activation and downstream signaling.
  • Impact on Endothelial Cells : Studies indicate that treatment with this compound leads to reduced proliferation and migration of endothelial cells, suggesting its potential utility in anti-angiogenic therapies .

Table 1: Summary of Research Studies on this compound

Study ReferenceObjectiveKey Findings
Investigate the interaction of VEGFR2 with other proteinsThis compound significantly decreased complex formation between VEGFR2 and NRP1Supports the role of this compound in modulating receptor interactions
Assess immune response modulationInhibition of VEGFR2 led to decreased PD-L1 expression on myeloid cellsSuggests potential for enhancing immune checkpoint blockade
Evaluate effects on pulmonary disease modelsChronic administration resulted in impaired lung regenerationHighlights risks associated with prolonged inhibition

Case Studies

  • Pulmonary Disease : A case study demonstrated that patients with mutations in the VEGFR2 gene exhibited severe pulmonary hypertension. Treatment with this compound showed promise in animal models by improving vascular stability and reducing symptoms associated with pulmonary diseases .
  • Cancer Models : In breast cancer models, administration of this compound led to reduced tumor growth and metastasis, indicating its potential as an adjunct therapy in cancer treatment .

Clinical Implications

The biological activity of this compound suggests several clinical applications:

  • Cancer Therapy : By inhibiting angiogenesis, this compound may enhance the efficacy of existing cancer therapies.
  • Pulmonary Disorders : Its ability to stabilize vascular structures could be beneficial in treating conditions like pulmonary arterial hypertension.

Properties

Molecular Formula

C20H13ClN4O2

Molecular Weight

376.8 g/mol

IUPAC Name

N-[4-(2-chloroquinazolin-4-yl)oxyphenyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H13ClN4O2/c21-20-24-17-6-2-1-5-16(17)19(25-20)27-15-9-7-14(8-10-15)23-18(26)13-4-3-11-22-12-13/h1-12H,(H,23,26)

InChI Key

MSGVEATXZLQCQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)OC3=CC=C(C=C3)NC(=O)C4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.